molecular formula C16H18N2O2 B11849285 methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate

methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate

Cat. No.: B11849285
M. Wt: 270.33 g/mol
InChI Key: VQESXVJZFRCZIX-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate typically involves the reaction of 6-cyanoindole with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a suitable catalyst to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid
  • Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-3-carboxylate
  • 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxamide

Uniqueness

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to a class of indole derivatives, characterized by the presence of a cyano group and a carboxylate moiety. The structural formula can be represented as follows:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound's unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. A notable study highlighted the efficacy of related indole compounds in inhibiting anaplastic lymphoma kinase (ALK), a critical target in certain cancers. The compound CJ-2360, which shares structural similarities, showed an IC50 value of 2.2 nM against ALK, suggesting that this compound could potentially exhibit similar potency .

Table 1: Comparison of IC50 Values for Indole Derivatives Against ALK

CompoundIC50 (nM)
CJ-23602.2
Methyl Indole DerivativeTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes associated with cancer progression and viral replication.
  • Cell Cycle Modulation : Indole derivatives may induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Immune Modulation : Some indoles are known to enhance immune response, contributing to their anticancer and antiviral effects.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of indole derivatives:

  • Study on ALK Inhibition : A preclinical study demonstrated that CJ-2360 achieved complete tumor regression in xenograft models when administered orally .
  • Antiviral Efficacy : Research on indole derivatives as HIV integrase inhibitors revealed that structural modifications significantly enhanced their inhibitory effects .

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its structural similarities with other biologically active indoles. While preliminary data suggest potential anticancer and antiviral activities, comprehensive studies are necessary to elucidate its mechanisms of action and therapeutic efficacy.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 6-cyano-1-pentan-3-ylindole-4-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-4-12(5-2)18-7-6-13-14(16(19)20-3)8-11(10-17)9-15(13)18/h6-9,12H,4-5H2,1-3H3

InChI Key

VQESXVJZFRCZIX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)OC

Origin of Product

United States

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